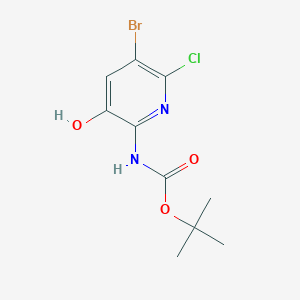

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O3/c1-10(2,3)17-9(16)14-8-6(15)4-5(11)7(12)13-8/h4,15H,1-3H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWPLCBROEIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate typically involves multiple steps:

Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to form 5-bromopyridine.

Chlorination: The brominated pyridine is then chlorinated to introduce the chlorine atom at the 6-position.

Hydroxylation: A hydroxyl group is introduced at the 3-position through a hydroxylation reaction.

Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution under specific conditions. These reactions enable the introduction of diverse functional groups:

-

Bromine substitution : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–100°C).

-

Chlorine substitution : Requires stronger bases (e.g., NaH, LDA) and catalysts (e.g., Pd or Cu) for efficient displacement .

Example Reaction

Reaction with methylamine in THF yields tert-butyl (5-amino-6-chloro-3-hydroxypyridin-2-yl)carbamate, with a reported yield of 85% under optimized conditions .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine:

-

Acidic Hydrolysis : HCl in dioxane (1–4 M) cleaves the Boc group at 20–50°C .

-

Basic Hydrolysis : NaOH/MeOH at reflux provides slower cleavage but higher selectivity .

Experimental Data

| Condition | Time | Yield | Source |

|---|---|---|---|

| 4 M HCl/dioxane, 40°C | 2 h | 92% | |

| 1 M NaOH/MeOH, reflux | 6 h | 78% |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C or C–N bond formation:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in toluene/EtOH (80°C, 12 h).

-

Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) facilitate coupling with amines .

Key Example

Coupling with phenylboronic acid produces tert-butyl (5-phenyl-6-chloro-3-hydroxypyridin-2-yl)carbamate in 76% yield.

Functional Group Transformations

The hydroxyl group on the pyridine ring can be modified through alkylation or acylation:

-

Alkylation : Reacts with methyl iodide/K₂CO₃ in DMF to form methoxy derivatives .

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups selectively .

Stability and Side Reactions

The compound’s stability is influenced by reaction conditions:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets due to the presence of the pyridine ring and functional groups.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. In vitro studies have demonstrated that derivatives can reduce oxidative stress markers in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's disease .

Case Study:

A study involving a related compound showed a reduction in TNF-alpha levels and free radicals in astrocytes exposed to amyloid beta, suggesting a protective mechanism that could be relevant for this compound .

Synthetic Methodologies

The compound has been utilized in synthetic organic chemistry, particularly in the development of new synthetic routes for creating complex molecules.

C–N Bond Formation

Recent research has highlighted the utility of this compound in photocatalyzed reactions for C–N bond formation. This method allows for the direct amidation of indoles under mild conditions, showcasing the versatility of this compound in synthetic applications .

Data Table: Photocatalytic Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| C–N Bond Formation | Mild conditions | 85 | Excellent regioselectivity |

| Amidation of Indoles | Photocatalyzed | 90 | Broad substrate scope |

The biological activity of this compound is an area of ongoing research, particularly regarding its effects on cellular pathways.

In Vitro Studies

In vitro assays have shown that derivatives of this compound can inhibit key enzymes involved in neuroinflammation and amyloidogenesis. The ability to modulate these pathways positions this compound as a candidate for further pharmacological exploration .

Case Study:

A study reported significant inhibition of acetylcholinesterase activity by related compounds, suggesting potential use in treating cognitive disorders associated with cholinergic dysfunctions .

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity . It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Functional Group Variations

Compound A : tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate (CAS 405939-59-5)

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Molecular Weight : 307.57 g/mol

- Key Differences :

- Lacks the 3-hydroxy group present in the target compound.

- Reduced polarity and hydrogen-bonding capacity compared to the target.

- Higher lipophilicity (predicted logP ~2.5 vs. ~1.8 for the target).

Compound B : tert-Butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate (CAS 2231673-63-3)

- Structure : Features a methyl spacer between the pyridine ring and the carbamate group .

- Impact :

- Increased steric bulk may hinder interactions in biological systems.

- Altered metabolic stability due to the methyl group.

Compound C : tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS 488713-28-6)

- Substituents: Bromo (2-position), chloro (5-position), cyano (6-position) .

- Key Differences: Cyano group (strong electron-withdrawing) replaces the hydroxy group, reducing solubility in aqueous media. Higher topological polar surface area (TPSA = 75 Ų vs. 70 Ų for the target) due to the cyano group .

Physicochemical Properties

Notes:

- The hydroxy group in the target compound lowers logP and increases aqueous solubility compared to non-hydroxylated analogs.

Biological Activity

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄BrClN₂O₂

- Molecular Weight : 321.598 g/mol

- CAS Number : 1131041-73-0

- Physical Form : Yellow to brown solid

- Storage Conditions : Ambient temperature (2-8 °C recommended for stability) .

The compound features a pyridine ring substituted with bromine and chlorine, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : 5-bromo-6-chloro-3-hydroxypyridine.

- Protection of Hydroxyl Group : Using tert-butyl chloroformate to form the tert-butyl carbamate.

- Reaction Conditions : Conducted under basic conditions, often using triethylamine as a catalyst, in an inert atmosphere to prevent moisture interference.

This multi-step synthesis highlights the complexity of producing this compound, which is crucial for its application in research and potential therapeutic uses .

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially effective against various bacterial strains due to its ability to disrupt cellular processes .

- Neuroprotective Effects : Research indicates that related compounds can protect neurons from oxidative stress and inflammation, suggesting that this compound may share similar neuroprotective properties .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as those implicated in neurodegenerative diseases .

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

- A study investigated the effects of similar pyridine derivatives on β-secretase activity and amyloid-beta levels in scopolamine-induced models of Alzheimer's disease. The results indicated a significant reduction in β-secretase activity and amyloid-beta accumulation with treatment, suggesting a potential role for this compound in neuroprotection .

-

Antimicrobial Efficacy :

- A comparative analysis of various pyridine derivatives demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing bromo and chloro substituents into the pyridine ring of tert-butyl carbamate derivatives?

- Halogenation typically employs electrophilic substitution or transition metal-catalyzed cross-coupling. For regioselective bromination/chlorination, directing groups (e.g., hydroxyl or carbamate) guide halogen placement. For example, tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate derivatives (CAS: 1335051-57-4) are synthesized via stepwise halogenation under controlled conditions .

- Methodological Tip : Use coupling reagents like EDCI/HOBt for condensation steps to preserve regiochemistry . Monitor reaction progress via LC-MS or NMR to confirm halogen positioning.

Q. How can crystallographic data (e.g., X-ray diffraction) resolve structural ambiguities in tert-butyl carbamate derivatives?

- SHELX software (e.g., SHELXL/SHELXD) is widely used for small-molecule refinement. The hydroxyl and carbamate groups in the target compound may form hydrogen bonds, critical for crystal packing. For example, tert-butyl derivatives with halogens often exhibit planar pyridine rings, confirmed via X-ray data .

- Methodological Tip : Optimize crystal growth in aprotic solvents (e.g., DCM/hexane) to enhance diffraction quality.

Q. What stability precautions are necessary for handling tert-butyl carbamates with hydroxyl and halogen substituents?

- Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyloxycarbonyl (Boc) group. Store under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in this compound?

- Bromine’s higher electronegativity vs. chlorine enhances oxidative addition in Pd-catalyzed couplings. For example, tert-butyl (5-bromo-6-hydroxypyridin-2-yl)carbamate (CAS: 1417527-56-0) reacts efficiently with aryl boronic acids in Suzuki reactions, while chloro substituents require higher catalyst loadings .

- Data Contradiction Note : Conflicting yields may arise from competing protodehalogenation; mitigate using Buchwald-Hartwig conditions (e.g., XPhos Pd G3) .

Q. What strategies optimize the retention of the Boc group during functionalization of the hydroxyl group?

- Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to Boc deprotection. For tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate derivatives, selective silylation preserves the Boc group during subsequent alkylation .

- Methodological Tip : Use mild bases (e.g., NaHCO₃) to avoid Boc cleavage in aqueous conditions .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic cycles or biological targets?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, tert-butyl carbamates in β-secretase inhibitors show strong HOMO localization on the pyridine ring, correlating with enzyme binding .

- Validation : Compare computed NMR shifts (e.g., ¹³C) with experimental data to validate models .

Q. What analytical techniques resolve contradictory data on decomposition pathways under thermal stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.